4-Bromo-2-methylfuran
Description
Significance of Halogenated Furan (B31954) Systems in Contemporary Organic Synthesis
Halogenated furan systems are of considerable importance in modern organic synthesis due to the versatile reactivity imparted by the halogen substituent. The carbon-halogen bond serves as a key functional handle for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. researchgate.netmdpi.commdpi.combeilstein-journals.org This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors.
The presence of a halogen atom can also modulate the electronic properties and reactivity of the furan ring itself. For instance, comprehensive studies on the intramolecular Diels-Alder (IMDAF) reaction have shown that halogen substitution on the furan ring can significantly influence the reaction's speed and thermodynamic profile, leading to the formation of highly functionalized polycyclic products. rsc.org This "halogen effect" is attributed to a combination of factors, including the stabilization of charge in the transition state and product. rsc.org
Furthermore, halogenated furans are precursors to a range of functional materials and biologically active compounds. nih.govontosight.ai They are used as intermediates in the synthesis of dyes and pigments. ontosight.ai In the field of medicinal chemistry, halogenated furanones, which share the core halogenated furan motif, have been designed and synthesized as inhibitors of quorum sensing in pathogenic bacteria such as Pseudomonas aeruginosa, highlighting their potential in developing novel antimicrobial strategies. nih.gov The increased reactivity of halofurans towards nucleophiles compared to their non-halogenated counterparts further broadens their synthetic utility. fluorochem.co.uk
Fundamental Principles of Furan Reactivity and Positional Selectivity
Furan is an aromatic, five-membered heterocycle containing an oxygen atom. Its aromaticity stems from the delocalization of six π-electrons, which includes a lone pair from the oxygen atom. This electron-rich nature makes furan significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. researchgate.net
The regioselectivity of these reactions is a key principle of furan chemistry. Electrophilic attack occurs preferentially at the α-positions (C2 and C5) adjacent to the oxygen atom. This is because the carbocation intermediate formed by attack at these positions is more effectively stabilized by resonance, with the oxygen atom donating its lone pair electrons to delocalize the positive charge. researchgate.net
In the case of substituted furans, the existing substituent directs the position of subsequent reactions. For 2-methylfuran (B129897), the methyl group is an electron-donating, activating group. This reinforces the inherent reactivity of the furan ring and directs incoming electrophiles to the other α-position (C5), which is the most nucleophilic site. The C3 and C4 (β-positions) are significantly less reactive towards electrophiles. While direct bromination of furans can be vigorous and lead to polyhalogenated products, the use of milder reagents and controlled conditions can achieve mono-substitution. fluorochem.co.uk
Beyond electrophilic substitution, furans can participate as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.orgresearchgate.net The electron-rich character of the furan ring generally favors reactions with electron-poor dienophiles. rsc.org
Table 1: Positional Reactivity of 2-Methylfuran in Electrophilic Substitution
| Position | Inherent Reactivity | Influence of Methyl Group at C2 | Overall Reactivity |
| C5 | High (α-position) | Activated (ortho/para-directing effect) | Most Reactive Site |
| C3 | Low (β-position) | Weakly Activated | Less Reactive |
| C4 | Low (β-position) | Activated (meta-directing effect) | Less Reactive |
Academic Research Landscape of 4-Bromo-2-methylfuran
This compound (CAS No. 24666-43-1) is a specific halogenated furan derivative that embodies the synthetic potential discussed previously. nih.gov Its structure features a bromine atom at a β-position (C4) and a methyl group at an α-position (C2).
A specific and regioselective synthesis for this compound has been reported, which involves the heating of 4-exo-5-endo-dibromo-3-methyl-3,6-endo-oxyperhydrophthalic anhydride (B1165640) in quinoline. This process proceeds via a thermal rearrangement and elimination sequence to yield the aromatic furan product. researchgate.net
The primary utility of this compound in the academic research landscape is as a building block for more complex molecules. The bromine atom at the C4 position, while less reactive than an α-halogen, is a key functional group for introducing molecular diversity. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. beilstein-journals.org This powerful C-C bond-forming methodology would allow for the coupling of the furan core with a wide variety of aryl or vinyl boronic acids, providing access to a large library of 4-substituted-2-methylfurans. While specific studies focusing exclusively on the cross-coupling of this compound are not extensively detailed in broad literature surveys, the reactivity is well-established for a vast range of bromo-heterocycles, and this application remains a central aspect of its research potential. researchgate.netmdpi.com
Table 2: Chemical Properties and Identifiers for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 24666-43-1 nih.gov |
| Molecular Formula | C₅H₅BrO nih.gov |
| Molecular Weight | 161.00 g/mol nih.gov |
| Canonical SMILES | CC1=CC(=CO1)Br nih.gov |
| InChIKey | KCRDQNWBIQNKEL-UHFFFAOYSA-N nih.gov |
The characterization of this compound would rely on standard spectroscopic techniques. The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons and two doublets in the aromatic region corresponding to the protons at the C3 and C5 positions. The ¹³C NMR spectrum would display five signals for the five carbon atoms of the heterocyclic ring system.
Table 3: Predicted Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ~7.2-7.4 | Singlet or Doublet (H5) |
| ~6.2-6.4 | Singlet or Doublet (H3) | |
| ~2.2-2.4 | Singlet (CH₃) | |
| ¹³C NMR | ~150-160 | C2 (quaternary) |
| ~120-130 | C5 | |
| ~110-120 | C3 | |
| ~95-105 | C4 (quaternary, C-Br) | |
| ~13-15 | CH₃ |
Note: Predicted values are estimates based on general principles and data for similar compounds. Actual experimental values may vary.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5BrO |
|---|---|
Molecular Weight |
161.00 g/mol |
IUPAC Name |
4-bromo-2-methylfuran |
InChI |
InChI=1S/C5H5BrO/c1-4-2-5(6)3-7-4/h2-3H,1H3 |
InChI Key |
KCRDQNWBIQNKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)Br |
Origin of Product |
United States |
Mechanistic Studies of 4 Bromo 2 Methylfuran Reactivity and Transformations
Investigations into Electrophilic Aromatic Substitution Mechanisms
The regioselectivity of electrophilic aromatic substitution in furan (B31954) and its derivatives is governed by a combination of electronic and steric factors. The furan ring is inherently electron-rich, rendering it highly susceptible to attack by electrophiles. chemicalbook.com The oxygen atom within the ring acts as an electron-donating group through resonance, increasing the electron density at the C2 and C5 positions, making them the preferred sites for electrophilic attack. chemicalbook.comquora.compearson.com The stability of the resulting cationic intermediate, known as a sigma complex or arenium ion, is a key determinant of the substitution pattern. Attack at the C2 position leads to a more stable intermediate due to the delocalization of the positive charge over three resonance structures, whereas attack at the C3 position results in a less stable intermediate with only two resonance structures. chemicalbook.comquora.com
In the case of 2-methylfuran (B129897), the methyl group is an activating, electron-donating group that further enhances the reactivity of the furan ring towards electrophiles. This directing group favors substitution at the C5 position. Consequently, the bromination of 2-methylfuran typically yields 5-bromo-2-methylfuran as the major product. However, the formation of other isomers, including 4-bromo-2-methylfuran, can occur under specific reaction conditions, highlighting the nuanced interplay of electronic and steric influences.
| Reactant | Conditions | Major Product | Minor Product(s) |
|---|---|---|---|
| 2-Methylfuran | Br₂ in Dioxane, 0°C | 2-Bromo-5-methylfuran | Dibrominated products |
| 2-Methylfuran | N-Bromosuccinimide (NBS) in CCl₄ | 5-Bromo-2-methylfuran | Side-chain bromination products |
The choice of solvent can significantly impact the mechanism and outcome of furan bromination. In non-nucleophilic solvents, the reaction generally proceeds through a standard electrophilic aromatic substitution pathway. However, the use of nucleophilic solvents, such as alcohols or water, can introduce alternative reaction pathways. quimicaorganica.orgcdnsciencepub.com
In hydroxylic solvents, the reaction of furan with bromine can lead to the formation of addition products rather than substitution products. cdnsciencepub.com The solvent can act as a nucleophile, attacking the intermediate bromonium ion to form a 2,5-adduct. This adduct can then undergo subsequent reactions, which may or may not lead to the aromatic substitution product. The presence of a nucleophilic solvent can also influence the nature of the brominating species itself, potentially leading to different regioselectivity. For instance, in methanol, bromine can form methyl hypobromite, a different electrophile that may exhibit distinct reactivity and selectivity patterns.
Nucleophilic Reactivity of Halogenated Furans
While the furan ring is electron-rich and typically undergoes electrophilic substitution, the introduction of a halogen atom, such as in this compound, alters its electronic properties. The bromine atom is an electron-withdrawing group through its inductive effect, which deactivates the ring towards further electrophilic attack. Conversely, this deactivation makes the furan ring more susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com
The presence of strong electron-withdrawing groups is crucial for activating an aromatic ring towards nucleophilic attack. stackexchange.com In this compound, the deactivating effect of the bromine atom is somewhat counteracted by the electron-donating methyl group. However, under forcing conditions or with very strong nucleophiles, nucleophilic displacement of the bromide can occur. The reactivity towards nucleophiles would be significantly enhanced by the presence of additional, more potent electron-withdrawing groups on the furan ring.
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgharvard.edu In this process, a substituent on the ring, known as a directed metalation group (DMG), directs a strong base to deprotonate an adjacent position. The bromine atom in bromofurans can act as a DMG, facilitating lithiation at the neighboring carbon atom.
For this compound, treatment with a strong lithium amide base could potentially lead to deprotonation at the C5 position, directed by the bromine at C4. The resulting organolithium species is a versatile intermediate that can be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at a specific position. nih.gov This method provides a powerful tool for the synthesis of polysubstituted furans with a degree of regiocontrol that is often difficult to achieve through classical electrophilic substitution reactions.
| Substrate | Reagent | Intermediate | Product after Electrophilic Quench (E+) |
|---|---|---|---|
| This compound | n-BuLi | 4-Bromo-5-lithio-2-methylfuran | 4-Bromo-5-E-2-methylfuran |
| 3-Bromofuran (B129083) | LDA | 3-Bromo-2-lithiofuran | 3-Bromo-2-E-furan |
Pericyclic Reactions Involving Methylfuran and Brominated Analogs
Furan and its derivatives can participate in pericyclic reactions, most notably as the diene component in Diels-Alder reactions. study.com The aromatic character of the furan ring means that it is a less reactive diene compared to non-aromatic counterparts, and the Diels-Alder reaction is often reversible. acs.org
The presence of substituents on the furan ring significantly influences its reactivity in Diels-Alder reactions. Electron-donating groups, such as the methyl group in 2-methylfuran, generally increase the reactivity of the furan as a diene. rsc.orgrsc.org Conversely, electron-withdrawing groups, like the bromine atom in a brominated analog, would be expected to decrease the reactivity in a normal-electron-demand Diels-Alder reaction. rsc.orgrsc.org
Functionalization Reactions of this compound
The bromine atom and the methyl group on the furan ring of this compound offer sites for further functionalization, allowing for the synthesis of a variety of derivatives.
The furan ring of methylfurans can undergo hydroxyalkylation and alkylation reactions, typically under acidic conditions. mdpi.comrsc.orgresearchgate.net These reactions involve the electrophilic attack of a carbonyl compound (for hydroxyalkylation) or an alkylating agent on the electron-rich furan ring. mdpi.com For 2-methylfuran, these reactions predominantly occur at the C5 position, which is the most nucleophilic site.
In the context of this compound, the presence of the bromine atom at the C4 position would influence the regioselectivity of such reactions. The electron-withdrawing nature of the bromine atom could deactivate the ring towards electrophilic attack compared to 2-methylfuran. However, the C5 position is still expected to be the most reactive site for electrophilic substitution.
Hydroxyalkylation/alkylation (HAA) reactions of 2-methylfuran with various aldehydes and ketones have been extensively studied, often with the aim of producing precursors for biofuels. rsc.orgresearchgate.netnih.govresearchgate.net These reactions are typically catalyzed by solid acid catalysts such as niobic acid or acidic ion-exchange resins. rsc.orgresearchgate.net
| Reactant | Catalyst | Major Product |
|---|---|---|
| Butanal | Acidic ion-exchange resins | 5,5'-(Butane-1,1-diyl)bis(2-methylfuran) |
| Furfural | Niobic acid | C15 fuel precursor |
| Cyclohexanone | Solid acid catalysts | 5,5'-(Cyclohexane-1,1-diyl)bis(2-methylfuran) |
Acylation Reactions with Carboxylic Acids and Anhydrides
The acylation of furan rings, a variant of the Friedel-Crafts reaction, is a fundamental method for the formation of carbon-carbon bonds, yielding valuable furanoyl ketones. This electrophilic aromatic substitution can be carried out using various acylating agents, including carboxylic acids and, more commonly, acid anhydrides, in the presence of a catalyst. google.comorganic-chemistry.org While specific studies on this compound are not extensively detailed in available literature, the mechanism and regioselectivity can be understood from comprehensive studies on related furan derivatives, such as 2-methylfuran. osti.govshareok.org
The reaction mechanism typically proceeds through an initial activation of the acylating agent by a catalyst, which is often a Brønsted or Lewis acid. osti.gov In the case of an acid anhydride (B1165640), the catalyst coordinates to one of the carbonyl oxygens, facilitating the formation of a highly electrophilic acylium ion intermediate. youtube.com This acylium ion is the active electrophile in the reaction.
The subsequent step involves the nucleophilic attack of the electron-rich furan ring on the acylium ion. osti.govresearchgate.net This attack is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. osti.govresearchgate.net The aromaticity of the furan ring is temporarily disrupted in this intermediate. Finally, a base (which can be the catalyst's conjugate base or another species in the mixture) abstracts a proton from the carbon atom that was attacked, restoring the aromaticity of the furan ring and yielding the acylated product. osti.govresearchgate.net
Kinetic studies on the acylation of 2-methylfuran with anhydrides support an Eley-Rideal mechanism, where the anhydride adsorbs onto the surface of a solid acid catalyst, followed by a surface reaction with 2-methylfuran from the bulk solution to form the product. osti.govresearchgate.net
For this compound, the regioselectivity of the acylation is dictated by the electronic and steric effects of the existing substituents. The furan ring is most reactive at its α-positions (C2 and C5). The methyl group at the C2 position is an activating group that directs electrophilic substitution to the other α-position, C5. The bromine at C4 is a deactivating group via its inductive effect but a π-donor through resonance. The directing influence of the activating methyl group is dominant, strongly favoring acylation at the sterically accessible and electronically enriched C5 position. Therefore, the reaction is expected to regioselectively produce 4-bromo-5-acyl-2-methylfuran derivatives.
Table 1: Overview of the Acylation of this compound
| Component | Description | Example |
|---|---|---|
| Substrate | This compound | N/A |
| Acylating Agent | Provides the acyl group for substitution. | Acetic Anhydride, Carboxylic Acids |
| Catalyst | Activates the acylating agent (typically a Lewis or Brønsted acid). | AlCl₃, Zeolites (e.g., H-beta), Trifluoroacetic Anhydride google.comosti.gov |
| Key Intermediate | Highly reactive electrophile formed from the acylating agent. | Acylium Ion (CH₃CO⁺) |
| Expected Product | Furan ring with an acyl group attached, predominantly at the C5 position. | 4-Bromo-5-acyl-2-methylfuran |
Regioselective Conversion to α-Substituted γ-Hydroxybutenolides
The conversion of furans into γ-hydroxybutenolides is a synthetically valuable transformation, as the butenolide core is present in numerous bioactive natural products. A primary method for this conversion is the photosensitized oxidation of the furan ring using singlet oxygen (¹O₂). chemrxiv.orgresearchgate.netscispace.com This reaction proceeds through a [4+2] cycloaddition between the furan diene system and singlet oxygen to generate a strained bicyclic intermediate known as a furan endoperoxide. scispace.comrug.nl
This endoperoxide is typically unstable and can undergo rearrangement or solvolysis depending on the reaction conditions and the substitution pattern of the furan. scispace.com For many substituted furans, this rearrangement leads directly to the formation of γ-hydroxybutenolides. rug.nl
The regioselectivity of the butenolide formation is determined by the structure of the starting furan. For instance, research on the photooxidation of 3-bromofuran has shown that it can be regioselectively converted into bromo-γ-hydroxybutenolides. nih.govresearchgate.net Applying this precedent to this compound, the oxidation would involve the formation of an endoperoxide, followed by a rearrangement that would be expected to place the methyl group at the γ-position and the bromo group at the β-position of the resulting butenolide ring system.
While direct photooxidation of this compound would yield a β-bromo-γ-hydroxybutenolide, the synthesis of α-substituted γ-hydroxybutenolides often requires a more nuanced strategy. Bromo-substituted furans are key precursors for achieving this. One effective method involves the conversion of a furan, such as 3-bromo-2-silyloxyfuran, into its lithiated species via lithium-bromine exchange. organic-chemistry.org This highly reactive organolithium intermediate can then be treated with a range of electrophiles to introduce various substituents specifically at the α-position of the furan ring before or during its conversion to the butenolide. organic-chemistry.org This highlights the utility of bromo-substituted furans as versatile building blocks for accessing specifically substituted butenolide structures. Acylation of γ-hydroxybutenolides has also been shown to provide precursors for further synthetic transformations. nih.gov
Table 2: Regioselective Conversion Pathway of Substituted Furans
| Step | Description | Key Reagents/Intermediates |
|---|---|---|
| 1. Oxidation | The furan ring undergoes a [4+2] cycloaddition with singlet oxygen. | Furan, ¹O₂, Photosensitizer (e.g., Rose Bengal), Light (hν) |
| 2. Intermediate Formation | A bicyclic endoperoxide is formed as an unstable intermediate. | 2,3,7-Trioxabicyclo[2.2.1]hept-5-ene derivative scispace.com |
| 3. Rearrangement | The endoperoxide rearranges, often with solvent participation, to form the final product. | Solvent (e.g., Methanol, Water) |
| 4. Product | A substituted γ-hydroxybutenolide is formed. | β-bromo-γ-methyl-γ-hydroxybutenolide (from this compound) |
| Alternative Strategy for α-Substitution | A bromo-furan is functionalized via metal-halogen exchange before butenolide formation. | n-BuLi, Electrophiles (e.g., aldehydes, alkyl halides) organic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Methylfuran
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Bromo-2-methylfuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.
¹H and ¹³C NMR Chemical Shift Analysis for Positional Assignment
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the methyl group protons and the two protons on the furan (B31954) ring. The chemical shifts of the ring protons are influenced by the electronic effects of the oxygen atom, the methyl group (electron-donating), and the bromine atom (electron-withdrawing and deshielding). The methyl group protons are expected to appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The furan ring protons will appear in the aromatic region, with their exact chemical shifts dependent on their proximity to the substituents. The proton at the C5 position, being adjacent to the oxygen and the bromine-bearing carbon, is expected to be the most downfield, while the proton at the C3 position will be influenced by the adjacent methyl group.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in a unique electronic environment gives rise to a distinct signal. For this compound, five signals are expected. The carbon of the methyl group will resonate at the highest field. The chemical shifts of the furan ring carbons are influenced by the electronegativity of the oxygen and bromine atoms. The carbon atom bonded to the bromine (C4) is expected to be significantly deshielded, appearing at a lower field. The carbon attached to the oxygen and the methyl group (C2) will also be downfield, followed by the C5 and C3 carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~6.1 | - |
| H5 | ~7.2 | - |
| CH₃ | ~2.3 | ~13 |
| C2 | - | ~150 |
| C3 | - | ~110 |
| C4 | - | ~95 |
| C5 | - | ~125 |
Note: These are predicted values and may vary from experimental results.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To definitively establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the H3 and H5 protons, confirming their through-bond relationship on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the singlet of the methyl protons will show a correlation to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in confirming the substitution pattern. Key expected correlations for this compound would include:
The methyl protons (at C2) showing a correlation to C2 and C3.
The H3 proton showing correlations to C2, C4, and C5.
The H5 proton showing correlations to C3 and C4.
These 2D NMR correlations provide a comprehensive and unambiguous structural elucidation of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the furan ring and its substituents. Key expected vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations from the furan ring are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear around 2950-2850 cm⁻¹.
C=C stretching: The double bond stretching vibrations of the furan ring typically appear in the 1600-1450 cm⁻¹ region.
C-O-C stretching: The characteristic asymmetric and symmetric stretching of the ether linkage in the furan ring will produce strong bands, typically in the 1250-1050 cm⁻¹ range.
C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, generally between 600-500 cm⁻¹.
Table 2: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| C=C Ring Stretch | 1600-1450 |
| C-O-C Asymmetric Stretch | ~1250 |
| C-O-C Symmetric Stretch | ~1050 |
| C-Br Stretch | 600-500 |
Note: These are predicted values and may vary from experimental results.
Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the furan ring are often more intense in the Raman spectrum. Key expected Raman active modes would include the symmetric ring breathing mode and C=C stretching vibrations. The C-Br stretch is also typically Raman active. Analysis of the polarization of the scattered light can provide information about the symmetry of the vibrational modes.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₅H₅BrO), HRMS can differentiate its exact mass from other compounds with the same nominal mass. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern in the mass spectrum, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule. The exact mass measurement from HRMS would be used to confirm the elemental formula C₅H₅BrO.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Elemental Composition | Calculated Exact Mass |
| [M]⁺ | C₅H₅⁷⁹BrO | 159.9524 |
| [M+2]⁺ | C₅H₅⁸¹BrO | 161.9503 |
Note: These are calculated values and experimental results should be within a few ppm.
Precise Molecular Weight Determination
The precise molecular weight of a compound is a fundamental characteristic, crucial for its identification and for high-resolution mass spectrometry analysis. For this compound, the monoisotopic mass, which is the mass of an ion for a molecule calculated using the mass of the most abundant isotope of each element, has been determined to be 159.95238 Da. uni.lunih.gov This value is essential for distinguishing it from other compounds with the same nominal mass in complex mixtures.
Table 1: Molecular Weight Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₅BrO |
| Average Mass | 160.998 Da |
| Monoisotopic Mass | 159.95238 Da uni.lunih.gov |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry provides not only the molecular weight but also structural information through the analysis of fragmentation patterns. When this compound is ionized, typically by electron impact (EI), the resulting molecular ion is energetically unstable and breaks apart into smaller, characteristic fragments.
A key feature in the mass spectrum of a bromine-containing compound is the presence of a pair of peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance. Therefore, the molecular ion of this compound would appear as a doublet at m/z (mass-to-charge ratio) 159 and 161.
Common fragmentation pathways for this molecule are expected to include:
Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion [C₅H₅O]⁺ at m/z 81. This is often a significant fragmentation pathway for halogenated compounds.
Loss of a methyl group: Fission of the bond between the furan ring and the methyl group would yield a brominated furan fragment [C₄H₂BrO]⁺, which would appear as a doublet at m/z 144 and 146.
Ring cleavage: The furan ring itself can undergo fragmentation, often involving the loss of neutral molecules like carbon monoxide (CO), leading to further fragment ions at lower m/z values.
The specific relative abundances of these fragments serve as a molecular fingerprint, confirming the connectivity of the atoms within the this compound molecule.
X-ray Crystallography for Solid-State Structure Determination
If a single crystal X-ray diffraction study were performed on this compound, it would provide highly accurate measurements of its geometric parameters. The data would precisely define the lengths of all covalent bonds, such as the C-Br, C-O, C-C, and C-H bonds. It would also determine the angles between these bonds, which dictate the molecule's shape, and the torsional angles, which describe the rotation around single bonds and the planarity of the furan ring. This data is fundamental for understanding the molecule's steric and electronic properties.
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. An X-ray structure would reveal the nature and geometry of these interactions. For this compound, one would expect van der Waals forces to be the primary interactions. Halogen bonding, a specific type of non-covalent interaction involving the bromine atom, might also play a role in directing the crystal packing.
Electronic Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. The furan ring in this compound is a conjugated π-system, which acts as a chromophore—the part of the molecule responsible for its UV absorption.
The primary electronic transition observed in furan and its derivatives is a π → π* transition, where an electron from a π bonding orbital is excited to a π* antibonding orbital. Unsubstituted furan exhibits an absorption maximum around 208 nm. The presence of substituents on the furan ring modifies the energy of the molecular orbitals and, consequently, the absorption wavelength.
For this compound, the bromo and methyl groups are expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maximum compared to unsubstituted furan. This is due to the electronic effects of the substituents on the conjugated π-system. The bromine atom, with its lone pairs of electrons, can participate in resonance with the furan ring, extending the conjugation and lowering the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in absorption at a longer wavelength.
Fluorescence Spectroscopy for Photophysical Properties
A thorough review of scientific literature and chemical databases reveals a notable absence of experimental studies on the fluorescence properties of this compound. Consequently, specific data regarding its excitation and emission spectra, quantum yield, and fluorescence lifetime are not available.
However, the anticipated photophysical behavior of this compound can be discussed from a theoretical standpoint by considering the known properties of related chemical structures, specifically furan derivatives and brominated aromatic compounds.
Furan and its simpler alkylated derivatives are generally characterized by weak fluorescence. The introduction of a bromine atom into the aromatic ring is expected to significantly influence the molecule's photophysical pathways due to the "heavy-atom effect." This effect typically enhances the rate of intersystem crossing, a non-radiative process where the molecule transitions from its lowest excited singlet state (S₁) to a triplet state (T₁). This efficient intersystem crossing competes with fluorescence, the radiative decay from S₁ to the ground state (S₀), and is therefore expected to result in a low fluorescence quantum yield for this compound.
A comprehensive investigation into the photophysical properties of this compound would necessitate the experimental determination of several key parameters. These would include the fluorescence excitation and emission maxima (λex and λem), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τf). Such data is instrumental in understanding the electronic transitions and de-excitation pathways of the molecule. The influence of the solvent environment on these properties would also be a critical area of investigation, as solvatochromic effects can provide insights into the nature of the excited state.
To illustrate the type of data that would be generated from such a study, a hypothetical table of photophysical properties for this compound in various solvents is presented below. It must be explicitly stated that this data is purely illustrative and not based on experimental results.
| Solvent | Excitation Maximum (λex) (nm) | Emission Maximum (λem) (nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| n-Hexane | 265 | 310 | 5480 | < 0.01 | < 1.0 |
| Dichloromethane | 270 | 318 | 5690 | < 0.01 | < 0.8 |
| Acetonitrile | 268 | 315 | 5620 | < 0.01 | < 0.9 |
| Methanol | 272 | 325 | 6030 | < 0.01 | < 0.5 |
Theoretical and Computational Chemistry Studies on 4 Bromo 2 Methylfuran
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometry Optimization and Equilibrium Structures
A fundamental DFT calculation is the optimization of the molecule's geometry to find its lowest energy arrangement of atoms—the equilibrium structure. This process would determine precise bond lengths, bond angles, and dihedral angles for 4-Bromo-2-methylfuran. For instance, the calculations would yield the specific distances for C-Br, C-O, C-C, and C-H bonds, as well as the planarity of the furan (B31954) ring. While such calculations are standard, specific optimized coordinates and structural parameters for this compound are not reported in the available literature.
Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, FMO analysis would identify the distribution of these orbitals across the molecule, indicating which atoms are most involved in electron donation and acceptance. This information is vital for predicting how it will interact with other reagents. However, specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound have not been specifically detailed in accessible research.
Table 1: Illustrative Reactivity Descriptors Derived from FMO Analysis
This table illustrates the type of data that would be generated from a DFT analysis of this compound. The values are hypothetical and for demonstration purposes only, as specific literature data is unavailable.
| Parameter | Definition | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.80 eV |
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
For this compound, an MEP analysis would likely show negative potential around the oxygen atom due to its lone pairs and potentially over the pi-system of the furan ring. Positive potential would be expected around the hydrogen atoms. Such a map provides a clear, intuitive guide to the molecule's reactive sites.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the energetic landscape of a chemical reaction, providing a step-by-step understanding of the transformation from reactants to products.
Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Computations
A transition state (TS) represents the highest energy point along a reaction pathway. Locating and optimizing the geometry of a TS is a critical step in understanding a reaction's mechanism. Following the optimization of a TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC computation traces the minimum energy path downhill from the transition state, confirming that it correctly connects the intended reactants and products. nih.gov This process verifies the nature of the transition state and provides a detailed view of the geometric changes that occur during the chemical transformation. nih.gov
Activation Energy Calculations for Reaction Pathways
The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a key determinant of the reaction rate. DFT calculations can provide accurate estimations of these energy barriers. For example, in a study concerning the dimerization of a derivative synthesized from this compound, DFT calculations were used to compute a free energy of activation of 25.2 kcal·mol−1 for the reaction. nih.gov This type of calculation is crucial for comparing competing reaction pathways and predicting which one is more likely to occur. While this value exists for a derivative, specific activation energies for reactions involving this compound itself are not documented.
Regioselectivity Prediction using Local and Global Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)
There are no specific studies available that apply local and global reactivity descriptors, such as Fukui functions or Parr functions, to predict the regioselectivity of reactions involving this compound.
Fukui Functions: These functions are used in computational chemistry to predict the most likely sites for nucleophilic and electrophilic attacks on a molecule. wikipedia.orgfaccts.de The calculation involves analyzing the change in electron density as an electron is added to or removed from the molecule, corresponding to the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) densities, respectively. wikipedia.orgsemanticscholar.org While this method has been applied to various furan derivatives to understand their reactivity, no data has been published for this compound. researchgate.netmdpi.com
Parr Functions: Proposed as an alternative to Fukui functions, Parr functions are derived from the atomic spin density of the radical cation and anion of a molecule. researchgate.net They are utilized to identify the most reactive sites for electrophilic and nucleophilic attacks and have been shown to be effective in predicting regioselectivity in reactions like cycloadditions. researchgate.netrsc.orgresearchgate.net However, a specific analysis using Parr functions for this compound is not present in the current scientific literature.
Intermolecular Interaction Analysis
Detailed analyses of the intermolecular interactions of this compound are not available in published computational studies.
Hydrogen Bond Interactions and Non-Covalent Interaction (NCI) Analysis
No specific research has been found that investigates hydrogen bonding or other non-covalent interactions for this compound using methods like Non-Covalent Interaction (NCI) analysis.
Hydrogen Bonding: While the oxygen atom in the furan ring can act as a hydrogen bond acceptor, specific studies quantifying these interactions for this compound are absent. Research on simpler molecules like furan and 2-methylfuran (B129897) has explored the competition between OH···O and OH···π hydrogen bonds, but this has not been extended to the bromo-substituted derivative. nih.gov
Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions in real space, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its derivatives. nih.gov This powerful tool has not yet been applied to study the interaction patterns of this compound in the available literature.
Solvation Effects on Molecular Properties and Reactivity
There are no computational studies that specifically model the effects of different solvents on the molecular properties and reactivity of this compound. The influence of a solvent can be crucial in chemical reactions, and computational models like the Polarizable Continuum Model (PCM) are often used to simulate these effects. dntb.gov.uaresearchgate.net However, such analyses for this compound have not been reported.
Spectroscopic Property Simulations
Simulations of the spectroscopic properties of this compound, including vibrational and electronic spectra, are not documented in the scientific literature.
Vibrational Frequency Calculations and Comparison with Experimental Data
No studies were found that present calculated vibrational frequencies for this compound, nor a comparison with experimental infrared (IR) or Raman spectra. Density Functional Theory (DFT) is a common method for calculating the harmonic vibrational frequencies of molecules. researchgate.net These calculated frequencies are often scaled by a correction factor to improve agreement with experimental data. scispace.com While this is a standard procedure for molecular characterization, it has not been published for this compound.
Electronic Absorption Spectrum Calculations (e.g., TD-DFT)
There is no available research on the calculation of the electronic absorption spectrum of this compound using methods such as Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is a widely used quantum chemical method to calculate the excited states of molecules and simulate their UV-Vis spectra, providing information on electronic transitions. semanticscholar.orgresearchgate.net The application of this method to this compound remains to be reported.
Synthetic Applications and Further Derivatization of 4 Bromo 2 Methylfuran
Cross-Coupling Reactions of Brominated Methylfurans
Cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For brominated methylfurans such as 4-Bromo-2-methylfuran, the carbon-bromine bond serves as a key reactive site for these transformations, most commonly facilitated by transition metal catalysts, particularly palladium.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
The arylation and heteroarylation of this compound via Suzuki-Miyaura coupling allows for the direct formation of a C(sp²)–C(sp²) bond, linking the furan (B31954) ring to various aromatic and heteroaromatic moieties. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.
Detailed Research Findings:
While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in readily available literature, the reactivity of brominated furans is well-established. The general conditions for such couplings typically involve a palladium(0) catalyst, a phosphine ligand, and a base in a suitable solvent. The choice of these components is crucial for achieving high yields and preventing side reactions. For instance, the coupling of heteroaryl halides with heteroaryl boronic acids often requires careful optimization of the catalytic system to overcome challenges such as catalyst deactivation by the heteroatoms.
The table below illustrates typical conditions for the Suzuki-Miyaura coupling of brominated heterocycles with various boronic acids, which can be considered representative for the reactions of this compound.
| Aryl/Heteroaryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 90-98 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 100 | 80-92 |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 90 | 75-88 |
This table presents illustrative data based on typical Suzuki-Miyaura couplings of bromo-heterocycles. Specific yields for this compound may vary.
Other Transition Metal-Catalyzed Coupling Reactions for C-C, C-N, and C-O Bond Formation
Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in a range of other transition metal-catalyzed cross-coupling reactions to form various chemical bonds.
C-C Bond Formation:
Stille Coupling: This reaction couples the bromofuran with an organostannane reagent, catalyzed by palladium. Stille couplings are known for their tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.
Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. This reaction is a powerful method for the vinylation of aryl and heteroaryl halides.
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples this compound with a terminal alkyne. The Sonogashira coupling is a reliable method for the synthesis of aryl and heteroaryl alkynes, which are valuable intermediates in organic synthesis.
C-N and C-O Bond Formation:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a significant advancement over traditional methods for the synthesis of arylamines.
Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, can be used to form C-O bonds by coupling this compound with alcohols or phenols, or C-N bonds with amines. While it often requires harsher conditions than palladium-catalyzed methods, it remains a useful transformation.
The following table summarizes the types of bonds formed and the typical coupling partners for these reactions.
| Reaction Name | Bond Formed | Coupling Partner | Metal Catalyst |
| Stille Coupling | C-C | Organostannane | Palladium |
| Heck Reaction | C-C | Alkene | Palladium |
| Sonogashira Coupling | C-C | Terminal Alkyne | Palladium/Copper |
| Buchwald-Hartwig Amination | C-N | Amine | Palladium |
| Ullmann Condensation | C-O, C-N | Alcohol/Phenol, Amine | Copper |
Regioselective Functionalization of C-Br Bonds
In molecules containing multiple halogen atoms, the regioselective functionalization of one C-Br bond over another is a key synthetic challenge. While this compound itself has only one bromine atom, understanding the principles of regioselectivity is crucial when considering its derivatives or related polyhalogenated furans.
Detailed Research Findings:
The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is influenced by several factors, including:
Electronic Effects: The position of the bromine atom on the furan ring and the electronic nature of other substituents can influence the reactivity of the C-Br bond. Generally, C-Br bonds at positions that are more electron-deficient are more reactive towards oxidative addition to the palladium catalyst.
Steric Hindrance: Bulky substituents adjacent to a C-Br bond can hinder the approach of the catalyst, leading to preferential reaction at a less sterically encumbered position.
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly impact the regioselectivity of the reaction. For instance, bulky phosphine ligands can enhance selectivity for the less sterically hindered C-Br bond.
In the case of di- or polybrominated 2-methylfurans, a Suzuki-Miyaura coupling could potentially be controlled to occur at a specific position by carefully tuning these factors. For example, in a hypothetical 3,4-dibromo-2-methylfuran, the C4-Br bond might be more reactive than the C3-Br bond due to electronic and steric considerations, allowing for selective mono-functionalization at the C4 position. Further research would be needed to establish the precise regiochemical outcomes for specific polybrominated 2-methylfuran (B129897) derivatives.
Construction of Fused Heterocyclic Systems
The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These larger, often polycyclic, structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.
Intramolecular Cyclization Reactions Involving Bromofuran Moieties
Intramolecular cyclization reactions provide an efficient pathway to construct fused ring systems. In a typical strategy, the bromine atom of this compound is first replaced with a substituent containing a reactive functional group via a cross-coupling reaction. This newly introduced side chain can then undergo a subsequent intramolecular cyclization onto the furan ring or an adjacent position.
Detailed Research Findings:
While specific examples detailing the intramolecular cyclization of derivatives of this compound are not abundant, the general strategy is a cornerstone of heterocyclic synthesis. For example, a Sonogashira coupling of this compound with a suitably functionalized alkyne could yield a precursor that, under the appropriate conditions (e.g., treatment with a base or a transition metal catalyst), could undergo intramolecular cyclization to form a furo-fused heterocycle. The nature of the fused ring would depend on the structure of the alkyne and the cyclization conditions employed.
Synthesis of Furan-Fused Architectures
The direct use of this compound or its derivatives in annulation reactions is a powerful method for constructing furan-fused architectures. These reactions often involve a sequence of intermolecular and intramolecular events to build a new ring onto the furan core.
Detailed Research Findings:
The synthesis of furan-fused pyridines (furopyridines), pyrimidines (furopyrimidines), and pyrazines (furopyrazines) often involves the introduction of nitrogen-containing functionalities onto the furan ring, followed by cyclization. For example, a Buchwald-Hartwig amination of this compound with an amino-substituted precursor could be the first step in a sequence leading to a furan-fused nitrogen heterocycle.
A common approach involves a palladium-catalyzed reaction sequence. For instance, a Sonogashira coupling followed by an intramolecular cyclization is a well-established method for the synthesis of various fused heterocycles. While specific applications to this compound are not extensively documented, the versatility of this and other cross-coupling reactions suggests their potential for the construction of a wide range of furan-fused systems.
The following table lists some of the furan-fused heterocyclic systems that could potentially be synthesized from this compound, along with the general synthetic strategies that might be employed.
| Fused Heterocyclic System | General Synthetic Strategy |
| Furopyridine | Cross-coupling to introduce a nitrogen-containing side chain, followed by intramolecular cyclization. |
| Furopyrimidine | Annulation of a pyrimidine ring onto the furan core, potentially via a multi-component reaction or a stepwise functionalization and cyclization sequence. |
| Furopyrazine | Construction of the pyrazine ring from a diamine precursor, often involving condensation and oxidation steps on a functionalized furan. |
Chemical Transformations for Value-Added Materials and Chemical Intermediates
The chemical architecture of this compound makes it a candidate for transformations into a range of valuable products. The furan core is a well-established platform for biofuels and biochemicals, while the bromo substituent provides a handle for introducing further molecular complexity through cross-coupling and organometallic reactions.
Conversion of Methylfurans to Biofuels and Biochemicals
2-Methylfuran, the parent compound of this compound, is a significant platform chemical derived from the hydrolysis and dehydration of hemicellulose, a major component of lignocellulosic biomass. mdpi.comnih.gov It is considered a promising biofuel alternative to gasoline due to its high octane number and energy density. mdpi.com The conversion of 2-methylfuran into liquid fuels and valuable chemicals is an active area of research, primarily focusing on increasing the carbon chain length through reactions such as hydroxyalkylation/alkylation (HAA). mdpi.comnih.gov
While direct studies on the conversion of this compound to biofuels are not extensively documented, the established chemistry of 2-methylfuran provides a strong basis for its potential in this area. The HAA reaction involves the coupling of 2-methylfuran with biomass-derived aldehydes and ketones in the presence of an acid catalyst to produce long-chain fuel precursors. nih.gov These precursors can then be hydrodeoxygenated to yield high-carbon alkanes suitable for use as liquid fuels. nih.gov For instance, the reaction of 2-methylfuran with furfural can produce a C15 fuel precursor with high yield. mdpi.com It is plausible that this compound could undergo similar HAA reactions, with the bromine atom potentially remaining intact to allow for subsequent functionalization, thereby creating bifunctional molecules with applications beyond biofuels.
| 2-Methylfuran Reactant | Carbonyl Compound | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 2-Methylfuran | Furfural | SO₄²⁻/TiO₂ | C15 Fuel Precursor | 97.9 |
| 2-Methylfuran | 5-Methylfurfural | p-Toluenesulfonic acid | 2,2',2''-methylidenetris[5-methylfuran] | 93 |
| 2-Methylfuran | Butanal | Nafion-212 | 5,5'-(butane-1,1-diyl)bis(2-methylfuran) | 89.5 |
| 2-Methylfuran | Acetone | Nafion-212 | 5,5'-(propane-2,2-diyl)bis(2-methylfuran) | 72.4 |
Synthesis of Long Carbon Chain Oxygenated Compounds from Methylfuran Precursors
The synthesis of long-chain oxygenated compounds is a critical step in the production of not only biofuels but also a wide range of biochemicals and specialty materials. nih.gov The HAA of methylfurans with various carbonyl compounds is a primary strategy for achieving this carbon chain extension. nih.gov These reactions typically employ acid catalysts such as p-toluenesulfonic acid, sulfuric acid, or solid acid catalysts like Amberlyst-15. nih.gov
The resulting long-chain molecules, which incorporate multiple furan rings, are valuable intermediates. For example, the reaction of 2-methylfuran with butanal, 5-hydroxymethylfurfural, or 5-methylfurfural produces fuel precursors that can be subsequently hydrodeoxygenated to alkanes. nih.gov Similarly, reaction with cyclohexanone can yield precursors for diesel and jet fuel. The reactivity of this compound in such C-C coupling reactions would be of significant interest, as the resulting brominated long-chain oxygenated compounds could be further functionalized. This would open pathways to novel polymers, surfactants, and other advanced materials.
| Carbonyl Reactant | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Cyclohexanone | Sulfonated Resin (SR180) | 5,5'-(cyclohexane-1,1-diyl)bis(2-methylfuran) | 98 |
| Furfural | Niobic Acid (NAC400) | C15 Fuel Precursor | 90 |
| Butanal | Protonated Titanate Nanotubes (PTNT) | 5,5'-(butane-1,1-diyl)bis(2-methylfuran) | 77 |
Formation of Organometallic Reagents from Bromomethylfurans for Further Synthesis
The bromine atom in this compound provides a reactive site for the formation of organometallic reagents, which are powerful tools in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The conversion of the C-Br bond to a C-metal bond reverses the polarity of the carbon atom, transforming it from an electrophilic to a nucleophilic center.
Common organometallic reagents that can be prepared from aryl bromides include Grignard reagents (organomagnesium halides) and organolithium compounds. The Grignard reagent of this compound could be synthesized by reacting it with magnesium metal in an ether solvent such as diethyl ether or tetrahydrofuran (THF). Similarly, an organolithium derivative could be formed through halogen-metal exchange with an alkyllithium reagent like n-butyllithium, typically at low temperatures.
These newly formed organometallic species are highly reactive intermediates that can participate in a wide array of subsequent reactions. For instance, they can act as nucleophiles in reactions with electrophiles such as aldehydes, ketones, and esters. Furthermore, they are key components in transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings. These reactions enable the introduction of a diverse range of substituents at the 4-position of the 2-methylfuran ring, including aryl, vinyl, and alkyl groups, thus providing access to a vast library of complex furan derivatives.
| Coupling Reaction | Organometallic Reagent | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Aryl/vinyl halide or triflate | C(sp²)-C(sp²) |
| Stille | Organostannane | Aryl/vinyl halide or triflate | C(sp²)-C(sp²) |
| Negishi | Organozinc | Aryl/vinyl halide or triflate | C(sp²)-C(sp²) |
| Kumada | Grignard reagent | Aryl/vinyl halide | C(sp²)-C(sp²) |
Silylation and Subsequent Derivatization of Bromofurans
Silylation, the introduction of a silyl group (such as trimethylsilyl, -SiMe₃) onto a molecule, is a widely used strategy in organic synthesis for a variety of purposes, including protection of functional groups and activation of molecules for further reactions. While specific literature on the silylation of this compound is scarce, general methods for the silylation of aryl bromides and furans can be applied.
One common approach to silylating an aryl bromide is through a metal-halogen exchange reaction to form an organolithium or Grignard reagent, which is then quenched with a silyl halide (e.g., trimethylsilyl chloride). This would likely lead to silylation at the 4-position, replacing the bromine atom. Alternatively, directed ortho-metalation could be employed if a suitable directing group is present, or palladium-catalyzed silylation reactions with disilanes could be used to directly convert the C-Br bond to a C-Si bond.
Once the silylated furan is obtained, the silyl group itself can be a versatile functional handle for further derivatization. Silylated furans can undergo ipso-substitution, where the silyl group is replaced by another functional group. For example, treatment with an electrophile in the presence of a fluoride source can lead to the introduction of various substituents. Furthermore, silylated furans can participate in cross-coupling reactions, such as the Hiyama coupling, which uses organosilanes as coupling partners. This two-step sequence of silylation followed by derivatization provides a powerful and flexible approach to the synthesis of highly substituted and functionalized 2-methylfuran derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically used to prepare 4-bromo-2-methylfuran in laboratory settings?
- The synthesis of brominated furans often involves electrophilic aromatic substitution or halogenation of the parent furan derivative. For 2-methylfuran derivatives, bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions, with catalysts such as Lewis acids (e.g., FeBr₃) to enhance regioselectivity. Reaction optimization may require adjusting temperature, solvent polarity (e.g., dichloromethane or CCl₄), and stoichiometry to minimize side reactions like di-bromination .
Q. What spectroscopic and crystallographic techniques are effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can identify the methyl group (δ ~2.3 ppm for ¹H) and bromine-induced deshielding effects on adjacent protons.
- X-ray Crystallography: Single-crystal X-ray diffraction determines molecular geometry, dihedral angles between substituents, and intermolecular interactions (e.g., Br···O contacts). For example, in related brominated benzofurans, dihedral angles between aromatic and substituent planes range from 14° to 20°, with R factors <0.03 ensuring precision .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 164/162 for [M]⁺).
Q. How does the steric and electronic influence of the bromine substituent affect this compound’s reactivity?
- The electron-withdrawing bromine group deactivates the furan ring, directing electrophilic attacks to specific positions. Steric hindrance from the methyl group further modulates reactivity. For instance, bromine enhances stability toward oxidation but increases susceptibility to nucleophilic substitution at the para-position relative to the methyl group .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reaction pathways of this compound?
- DFT calculations (e.g., using B3LYP/6-31G* basis sets) predict molecular orbitals, electrostatic potentials, and reaction energetics. For brominated heterocycles, studies correlate the Laplacian of the electron density with halogen bonding tendencies and regioselectivity in cross-coupling reactions. Such computational models guide experimental design by identifying feasible reaction intermediates .
Q. What intermolecular interactions dominate the crystal packing of this compound derivatives?
- Halogen bonding (Br···O/N) and van der Waals interactions are critical. In structurally similar compounds, Br···O contacts (~3.15 Å) form centrosymmetric dimers, while methyl groups contribute to hydrophobic packing. Hirshfeld surface analysis quantifies these interactions, revealing >20% contribution from Br···O contacts in some cases .
Q. How can researchers resolve contradictions in reaction yields during this compound synthesis under varying conditions?
- Systematic parameter screening (e.g., DoE—Design of Experiments) identifies optimal conditions. For example, excess brominating agent may lead to di-substitution, while lower temperatures (~0°C) favor mono-bromination. Kinetic studies using in-situ IR or HPLC monitor intermediate formation, enabling real-time adjustments .
Q. What mechanistic insights explain the role of this compound in palladium-catalyzed cross-coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
